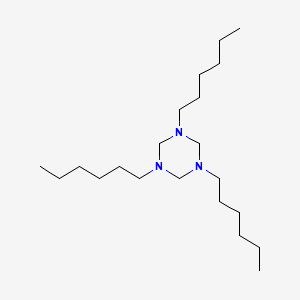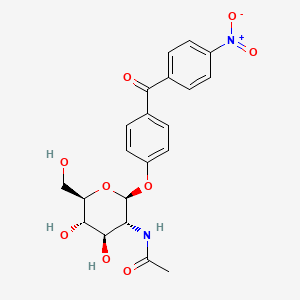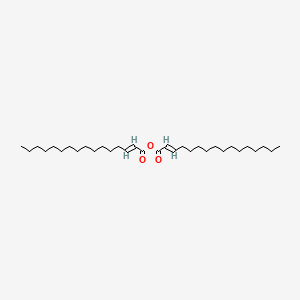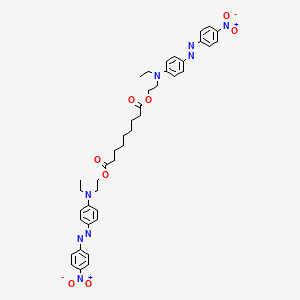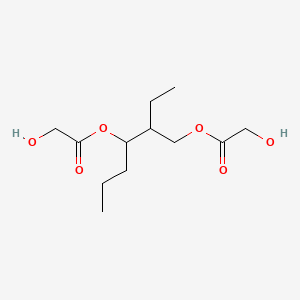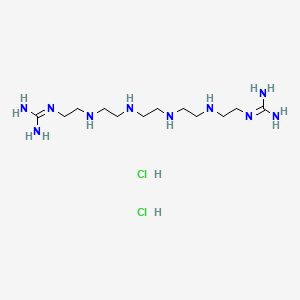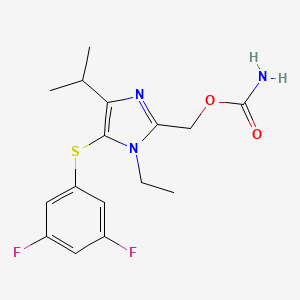
(R)-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate is a chiral compound with significant applications in various scientific fields This compound is known for its unique stereochemistry and its ability to interact with biological systems in a specific manner
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate typically involves the reaction of ®-Methyl(alpha-methylphenethyl)amine with tartaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process involves:
Reactants: ®-Methyl(alpha-methylphenethyl)amine and tartaric acid.
Solvent: A suitable solvent such as ethanol or methanol.
Temperature: The reaction is usually conducted at room temperature.
Purification: The product is purified using recrystallization techniques to obtain the pure chiral compound.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate is scaled up using similar reaction conditions. The process involves large-scale reactors and continuous monitoring to ensure the consistency and purity of the product. Advanced purification techniques such as chromatography may be employed to achieve high purity levels.
化学反应分析
Types of Reactions
®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ammonium salts.
科学研究应用
®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and potential as a chiral selector in chromatography.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of chiral catalysts and as an intermediate in the manufacture of fine chemicals.
作用机制
The mechanism of action of ®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes in a stereospecific manner, leading to changes in their activity. The pathways involved may include:
Binding to receptors: The compound may act as an agonist or antagonist, modulating receptor activity.
Enzyme inhibition: It can inhibit the activity of certain enzymes by binding to their active sites.
Signal transduction: The compound may influence cellular signaling pathways, leading to various biological effects.
相似化合物的比较
®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate can be compared with other similar compounds such as:
- (S)-Methyl(alpha-methylphenethyl)ammonium (S-(S,S))-hydrogen tartrate**: The enantiomer of the compound with different stereochemistry.
®-Methyl(alpha-methylphenethyl)ammonium chloride: A similar compound with a different counterion.
®-Methyl(alpha-methylphenethyl)amine: The parent amine without the tartrate group.
The uniqueness of ®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate lies in its specific stereochemistry and its ability to form stable salts with tartaric acid, which enhances its solubility and stability.
属性
CAS 编号 |
93777-08-3 |
|---|---|
分子式 |
C14H21NO6 |
分子量 |
299.32 g/mol |
IUPAC 名称 |
methyl-[(2R)-1-phenylpropan-2-yl]azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C10H15N.C4H6O6/c1-9(11-2)8-10-6-4-3-5-7-10;5-1(3(7)8)2(6)4(9)10/h3-7,9,11H,8H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m11/s1 |
InChI 键 |
SOSGXQJCXKXQCB-KZKMUFAMSA-N |
手性 SMILES |
C[C@H](CC1=CC=CC=C1)[NH2+]C.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
规范 SMILES |
CC(CC1=CC=CC=C1)[NH2+]C.C(C(C(=O)[O-])O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


